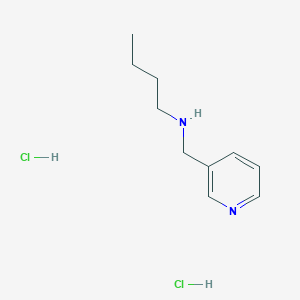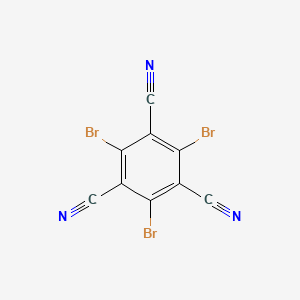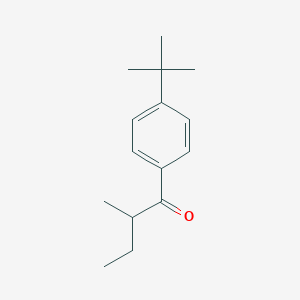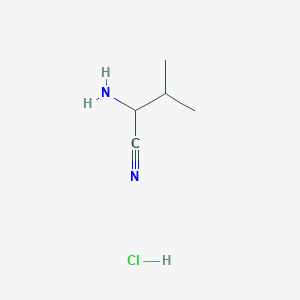
4-Chloropyridine-2,3-dicarboxylic acid
説明
4-Chloropyridine-2,3-dicarboxylic acid is a derivative of pyridine with a molecular formula of C7H4ClNO4 and a molecular weight of 201.57 . It is a white to yellow crystalline powder . It is used as an intermediate in many chemical reactions .
Synthesis Analysis
The synthesis of chloropyridines, including 4-Chloropyridine-2,3-dicarboxylic acid, involves the reaction of pyridine with chlorine . A process known as “phosphonium salt installation” has been introduced to install heterocyclic phosphines at the 4-position of pyridine as phosphonium salts and then replace them with halide nucleophiles .Molecular Structure Analysis
The molecular structure of 4-Chloropyridine-2,3-dicarboxylic acid consists of a pyridine ring with a chlorine atom at the 4-position and carboxylic acid groups at the 2- and 3-positions .Chemical Reactions Analysis
Chloropyridine is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .Physical And Chemical Properties Analysis
4-Chloropyridine-2,3-dicarboxylic acid is a white to yellow crystalline powder . It has a molecular weight of 201.57 and a molecular formula of C7H4ClNO4 .科学的研究の応用
Improved Synthetic Processes
4-Chloropyridine-2,3-dicarboxylic acid has been the subject of research focused on improving its synthesis process. An improved synthetic method was developed, starting from ethyl oxalate and involving steps such as Claisen's condensation, ammonification, and chlorization. This method offers practicality and ease of production, making it suitable for industrialization (W. Xiao, 2011).
Complexation with Nucleotide Bases
Research has also explored the complexation behavior of molecular tweezers with active site carboxylic acids, including 4-Chloropyridine-2,3-dicarboxylic acid derivatives. These studies have shown significant changes in absorption and NMR spectrum, indicating complex interactions and the potential for specific nucleotide base selectivity (S. Zimmerman, Weiming Wu, Z. Zeng, 1991).
Structural and Fluorescence Properties
4-Chloropyridine-2,3-dicarboxylic acid has been used in synthesizing complexes with interesting structural and fluorescence properties. For instance, it has been involved in the synthesis of Eu(III) and Tb(III) complexes, where its derivatives acted as multifunctional ligands. These studies have revealed significant insights into the fluorescence intensity variations of these complexes, which are influenced by factors like pH and the dipole moments of solvent molecules (Tang Rui-ren, Yan Zi’er, Guo Can-cheng, Luo Yi-ming, 2006).
Antimicrobial Activities and DNA Interactions
There has been a focus on the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives, including 4-Chloropyridine-2,3-dicarboxylic acid. Studies have characterized these derivatives using various spectroscopy techniques and computational methods, revealing their potential as antibacterial and antifungal agents. Additionally, molecular docking simulations have been employed to analyze their interactions with DNA (Ö. Tamer, S. Tamer, Ö. İdil, D. Avcı, H. Vural, Y. Atalay, 2018).
Use in Analytical Chemistry
The compound has been utilized in analytical chemistry, particularly in ion chromatographic analyses of anions. It has been employed as a mobile phase in chromatographic processes, demonstrating its utility in analyzing anions in various sample matrices (M. Mehra, E. Landry, 1995).
Safety and Hazards
特性
IUPAC Name |
4-chloropyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-3-1-2-9-5(7(12)13)4(3)6(10)11/h1-2H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRIBNKXOGEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridine-2,3-dicarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



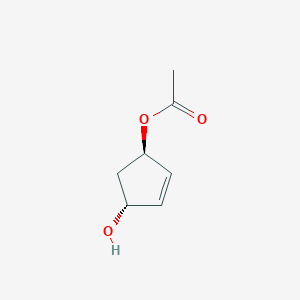

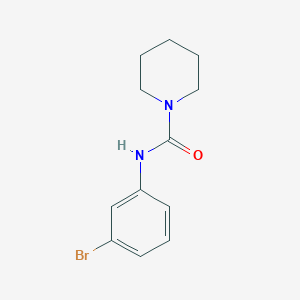



![N-[(3-methylphenyl)methyl]butan-1-amine](/img/structure/B3146658.png)
![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)
